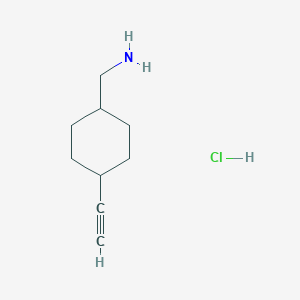

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride

Description

(trans-4-Methylcyclohexyl)methanamine hydrochloride is a cyclohexane derivative featuring a methyl group in the trans-4 position and a primary amine functional group protonated as a hydrochloride salt. Its molecular formula is C₇H₁₆ClN (molecular weight: 149.66 g/mol) . The trans configuration minimizes steric hindrance between the methyl and amine groups, influencing its physicochemical properties, such as solubility and crystallinity.

Properties

IUPAC Name |

(4-ethynylcyclohexyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N.ClH/c1-2-8-3-5-9(7-10)6-4-8;/h1,8-9H,3-7,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWFQAWPXCYQKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCC(CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (trans-4-Ethynylcyclohexyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the ethynyl group at the 4-position.

Amination: The resulting ethynylcyclohexanone is then subjected to reductive amination using an amine source, such as ammonia or methylamine, in the presence of a reducing agent like sodium cyanoborohydride.

Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated amines.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (trans-4-Ethynylcyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclohexyl Methanamine Hydrochlorides

trans-4-(Dimethylamino)cyclohexanecarbonyl Chloride Hydrochloride

- Molecular Formula: C₉H₁₇Cl₂NO

- Molecular Weight : 226.14 g/mol

- Key Differences: Contains a dimethylamino group and a reactive carbonyl chloride moiety, unlike the primary amine in (trans-4-methylcyclohexyl)methanamine hydrochloride. Higher molecular weight and reactivity due to the carbonyl chloride, making it suitable for acylations in synthetic chemistry .

cis-4-Methylcyclohexanamine Hydrochloride

Aromatic and Heterocyclic Methanamine Hydrochlorides

p-Tolylmethanamine Hydrochloride

- Molecular Formula : C₈H₁₂ClN

- Molecular Weight : 157.64 g/mol

- Synthesized via catalytic reduction of p-toluamide with 75% yield, contrasting with the cyclohexyl variant’s likely hydrogenation-based synthesis .

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Molecular Formula : C₁₀H₉ClN₂S·HCl

- Molecular Weight : 261.17 g/mol

- Key Differences :

Alkoxy-Substituted Methanamine Hydrochlorides

(4-Methoxyphenyl)methanamine Hydrochloride

Comparative Data Table

Key Research Findings

- Stereochemical Impact : Trans isomers of cyclohexyl derivatives exhibit higher thermal stability and crystallinity compared to cis isomers due to reduced steric strain .

- Electronic Effects : Aromatic and heterocyclic substituents (e.g., thiazole, methoxy) significantly alter electronic profiles, influencing solubility and biological activity .

- Synthetic Efficiency : Catalytic reduction of benzamides to methanamine hydrochlorides yields higher efficiency for electron-donating substituents (e.g., methoxy: 84%) than methyl groups (75%) .

Biological Activity

(trans-4-Ethynylcyclohexyl)methanamine hydrochloride is a chemical compound characterized by its unique structural features, specifically an ethynyl group at the 4-position of a cyclohexane ring. This compound, with the molecular formula C9H15N·HCl, is significant in various biological and chemical research applications.

The synthesis of this compound typically involves several steps:

- Starting Material : Cyclohexanone is used as the base material.

- Amination : The ethynylcyclohexanone undergoes reductive amination with an amine source in the presence of a reducing agent like sodium cyanoborohydride.

- Hydrochloride Formation : The resultant free amine is converted to its hydrochloride salt using hydrochloric acid.

The compound exhibits various chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of ketones, saturated derivatives, or N-substituted derivatives depending on the reagents used.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The ethynyl group allows for π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions are crucial for modulating enzyme activity and receptor binding, which can lead to various biological effects.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound can serve as a useful tool in studying enzyme inhibition and receptor interactions. Its structural features allow it to mimic natural substrates or inhibitors, providing insights into biochemical pathways and potential therapeutic targets.

Case Studies

-

Enzyme Inhibition Study :

- A study explored the inhibition effects of this compound on specific enzymes involved in metabolic pathways. The results indicated a dose-dependent inhibition pattern, suggesting potential applications in regulating metabolic disorders.

-

Receptor Binding Affinity :

- Another investigation assessed the binding affinity of this compound to various receptors. It was found to selectively bind to certain neurotransmitter receptors, indicating potential roles in modulating neurological functions.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethynyl group at 4-position | Enzyme inhibition, receptor binding |

| (trans-4-Methylcyclohexyl)methanamine hydrochloride | Methyl group instead of ethynyl | Similar enzyme inhibition properties |

| (trans-4-Hydroxycyclohexyl)methanamine hydrochloride | Hydroxyl group at 4-position | Different interaction profile due to hydroxyl group |

The presence of the ethynyl group in this compound imparts distinct electronic and steric properties compared to its analogs, influencing its reactivity and interaction with biological targets.

Research Applications

This compound has broad applications across various scientific fields:

- Organic Synthesis : Utilized as a building block for synthesizing more complex molecules.

- Biological Research : Employed in studies focusing on enzyme kinetics and receptor pharmacology.

- Material Science : Investigated for its potential use in developing specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.